![molecular formula C9H11BrFNO B1478103 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2097975-77-2](/img/structure/B1478103.png)
3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine
Overview
Description
3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine (3-BrFMP) is a synthetic organic compound with potential applications in the fields of medicinal chemistry, biochemistry, and drug discovery. It is a derivative of pyrrolidine, a five-membered heterocyclic compound, and its structure consists of a pyrrolidine ring with an attached bromofuran-2-yl and fluoromethyl groups. 3-BrFMP has been studied for its potential to act as a ligand for various receptors, and its possible use as a tool for studying the mechanism of action of drugs.
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Bogdanowicz et al. (2013) utilized a compound similar to 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine in the synthesis of new cyanopyridine derivatives. These derivatives displayed significant antimicrobial activity against a range of aerobic and anaerobic bacteria, indicating potential applications in antibacterial treatments (Bogdanowicz et al., 2013).
Antimicrobial Properties
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which demonstrated good to moderate antimicrobial activity. This suggests the potential use of compounds like 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine in developing antimicrobial agents (Bayrak et al., 2009).
Synthesis of Novel Compounds
Sarbu et al. (2019) reported the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates. These compounds, related in structure to 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine, could have applications in various chemical syntheses (Sarbu et al., 2019).
properties
IUPAC Name |
3-(5-bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWREHJIJGBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(O2)Br)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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